REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([C:10](=[CH:16][NH:17][CH:18]2[CH2:20][CH2:19]2)[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:9])=[CH:6][C:5]([F:21])=[C:4]([Cl:22])[N:3]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:22][C:4]1[N:3]=[C:2]2[C:7]([C:8](=[O:9])[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][N:17]2[CH:18]2[CH2:20][CH2:19]2)=[CH:6][C:5]=1[F:21] |f:1.2.3|
|
Name
|
ethyl 2-(2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-3-cyclopropylamino-acrylate
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Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1C(=O)C(C(=O)OCC)=CNC1CC1)F)Cl
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The reaction mixture is poured onto ice-water
|
Type
|
CUSTOM
|
Details
|
the product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |